molecular formula C27H29BrN2O3S B7704695 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide

Cat. No. B7704695
M. Wt: 541.5 g/mol
InChI Key: KNWCVJKGUWWMBB-UHFFFAOYSA-N
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Description

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide, also known as BMS-582949, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of selective glycine transporter 1 (GlyT1) inhibitors and has been shown to have potential in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide works by selectively inhibiting the GlyT1 transporter, which is responsible for the reuptake of glycine in the brain. By inhibiting this transporter, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide increases the availability of glycine in the brain, which has been shown to have a positive effect on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which has been associated with improvements in cognitive function and mood. Additionally, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide is that it is a selective inhibitor of the GlyT1 transporter, which means that it has minimal off-target effects. This makes it an ideal compound for use in lab experiments. However, one of the limitations of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of pain and addiction. Additionally, there is interest in exploring the use of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide in combination with other drugs for the treatment of various neurological and psychiatric disorders. Finally, there is interest in developing new and more effective GlyT1 inhibitors based on the structure of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide.

Synthesis Methods

The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 4-bromobenzylamine with 4-nitrobenzenesulfonyl chloride to form an intermediate, which is then reacted with 2-ethoxyphenylacetic acid to produce 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide.

Scientific Research Applications

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have potential in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. This compound has also been studied for its potential use in the treatment of pain and addiction.

properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29BrN2O3S/c28-25-13-11-24(12-14-25)20-30(34(32,33)26-9-5-2-6-10-26)21-27(31)29-17-15-23(16-18-29)19-22-7-3-1-4-8-22/h1-14,23H,15-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWCVJKGUWWMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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